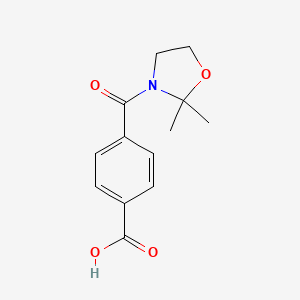
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid is a compound that features a benzoic acid moiety linked to an oxazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid typically involves the formation of the oxazolidine ring followed by its attachment to the benzoic acid moiety. One common method involves the reaction of 2,2-dimethyl-1,3-oxazolidine with a benzoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazolidine ring or the benzoic acid moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety, to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives that can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The oxazolidine ring and benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other oxazolidine derivatives and benzoic acid derivatives. Examples include:
- 4,4-Dimethyl-1,3-oxazolidine
- 2,2-Dimethyl-1,3-oxazolidine-4-carboxylic acid
Uniqueness
4-(2,2-Dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid is unique due to its specific combination of the oxazolidine ring and benzoic acid moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
77920-15-1 |
|---|---|
Molekularformel |
C13H15NO4 |
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
4-(2,2-dimethyl-1,3-oxazolidine-3-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H15NO4/c1-13(2)14(7-8-18-13)11(15)9-3-5-10(6-4-9)12(16)17/h3-6H,7-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
NYIFLCHAPHKKFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N(CCO1)C(=O)C2=CC=C(C=C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Ethenylphenyl)methyl]-2-undecyl-1H-imidazole](/img/structure/B14433426.png)
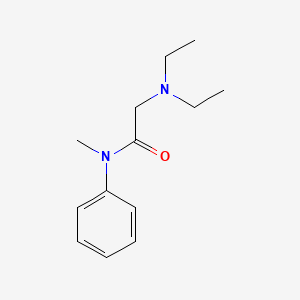

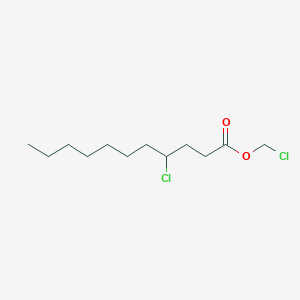
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
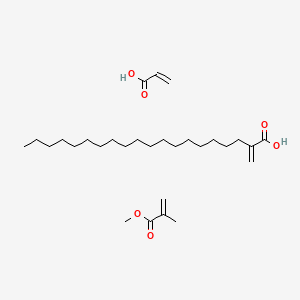
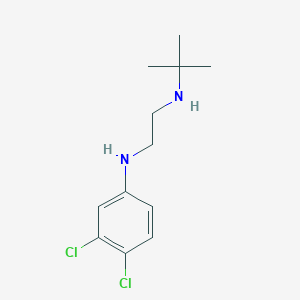


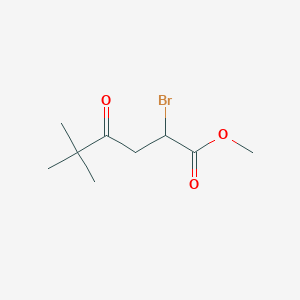
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
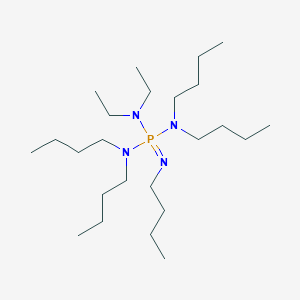
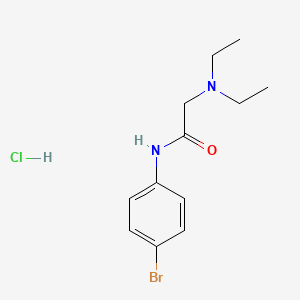
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
